molecular formula C14H14F3NO4S B3016866 N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1790197-46-4

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B3016866
CAS No.: 1790197-46-4
M. Wt: 349.32
InChI Key: DFIRKMHTSKBZPO-UHFFFAOYSA-N
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Description

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a recognized potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary cold and menthol sensor in the peripheral nervous system [Source] . Its primary research value lies in its ability to selectively inhibit channel activation by cooling agents like menthol and icilin, as well as by moderate cold temperatures, thereby serving as a critical pharmacological tool for deconvoluting the complex role of TRPM8 in vivo [Source] . This compound has been extensively utilized in preclinical studies to investigate the pathophysiological role of TRPM8 in cold allodynia and hypersensitivity associated with neuropathic and inflammatory pain states, with research indicating its efficacy in reversing cold hypersensitivity in animal models without affecting core body temperature [Source] . Furthermore, it provides a means to explore non-analgesic functions of TRPM8, including its involvement in thermoregulation, cold-induced vasoconstriction, and urinary bladder function. The high potency and selectivity of this antagonist make it invaluable for defining the specific contributions of TRPM8-mediated signaling pathways versus those of other thermosensitive TRP channels in complex biological systems.

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO4S/c1-10(8-11-6-7-21-9-11)18-23(19,20)13-4-2-12(3-5-13)22-14(15,16)17/h2-7,9-10,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIRKMHTSKBZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the propan-2-yl group: This step often involves alkylation reactions using suitable alkylating agents.

    Attachment of the trifluoromethoxy group: This can be done via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Formation of the benzenesulfonamide moiety: This step typically involves sulfonation reactions followed by amide formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes a furan ring and a trifluoromethoxy group, contributing to its potential reactivity and biological activity. The molecular formula is C16H18F3N2O3SC_{16}H_{18}F_3N_2O_3S, with a molecular weight of approximately 396.39 g/mol.

Medicinal Chemistry

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide has shown promise in drug development due to its ability to interact with specific biological targets.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting tumor growth through the modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, derivatives of benzenesulfonamide have been studied for their ability to inhibit carbonic anhydrase, an enzyme implicated in tumorigenesis .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules.

Synthetic Pathways

The synthesis typically involves:

  • Formation of the furan derivative through the reaction of furan with suitable alkylating agents.
  • Subsequent reactions with sulfonamides to yield the target compound.

This versatility allows for the modification of functional groups, enabling the creation of tailored compounds for specific applications .

Material Science

This compound can be utilized in developing new materials with specialized properties.

Applications in Coatings

The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance. Studies have shown that adding sulfonamide derivatives can improve the mechanical properties of polymers used in coatings and adhesives .

Mechanism of Action

The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The furan ring and trifluoromethoxy group may interact with enzymes or receptors, modulating their activity. The benzenesulfonamide moiety can also play a role in binding to proteins or other biomolecules, influencing their function.

Comparison with Similar Compounds

Structural Analogs of 4-(Trifluoromethoxy)benzenesulfonamide Derivatives

Compound 6: N-(3-Oxocyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide
  • Structure : Shares the 4-(trifluoromethoxy)benzenesulfonamide core but replaces the furan-containing alkylamine with a 3-oxocyclohexyl group.
  • Synthesis : Prepared via hypervalent iodine-catalyzed conjugate addition (67% yield) .
  • Properties : Exists as a colorless oil, contrasting with the target compound’s likely solid state due to its branched alkyl chain.
  • Biological Relevance : The ketone group in the cyclohexyl ring may participate in hydrogen bonding, differing from the furan’s aromatic interactions .
Compound 35: (S)-N-(4-methylpent-3-en-1-yl)-N-(1-oxo-1-(m-tolyl)propan-2-yl)-4-(trifluoromethyl)-benzenesulfonamide
  • Structure : Features a 4-(trifluoromethyl) (-CF₃) instead of -OCF₃ and a more complex amine substituent with an unsaturated hydrocarbon chain.
  • The compound is a colorless oil, suggesting lower crystallinity than the target .
Compound from : N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
  • Structure : Contains both furan-3-yl and thiophen-2-yl groups in the amine substituent.
  • Properties : The thiophene introduces sulfur-based interactions, while the hydroxyl group may enhance solubility. Molecular weight (433.4 g/mol) is higher than the target compound, likely due to the additional thiophene .
Antimicrobial Agents ()
  • Compounds 11 and 18: Indole-pyrimidine sulfonamides showed potent antimicrobial activity. Their planar indole rings facilitate DNA intercalation, a mechanism less likely in the target compound due to its non-planar furan-propan-2-yl group .
  • Activity Trends : Bulky substituents (e.g., indole) correlate with enhanced antimicrobial efficacy, suggesting the target’s furan may offer moderate activity .
Antiviral and Cytotoxic Potential
  • Compound from : A pyrazolo[3,4-d]pyrimidine sulfonamide with a chromene substituent exhibited antiviral properties (mass 589.1 g/mol). The chromene’s fused ring system contrasts with the target’s simpler furan, highlighting the role of aromatic complexity in activity .

Physicochemical Properties

Compound Substituent(s) on Amine Benzene Ring Group Physical State Molecular Weight (g/mol) Reference
Target Compound 1-(furan-3-yl)propan-2-yl -OCF₃ Likely solid ~350 (estimated) -
Compound 6 () 3-Oxocyclohexyl -OCF₃ Colorless oil ~325 (estimated)
Compound 35 () 4-methylpent-3-en-1-yl -CF₃ Colorless oil ~420
Compound 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl -OCF₃ Solid (assumed) 433.4

Biological Activity

N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a furan ring, a propan-2-yl group, and a trifluoromethoxy-benzenesulfonamide moiety. The synthesis typically involves several steps:

  • Formation of the Furan Ring : Achieved through cyclization of appropriate precursors.
  • Introduction of the Propan-2-yl Group : Accomplished via alkylation reactions.
  • Attachment of the Trifluoromethoxy Group : Conducted through nucleophilic substitution reactions.
  • Formation of the Benzenesulfonamide Moiety : Involves sulfonation followed by amide formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethoxy group enhances lipophilicity, allowing better membrane permeability and interaction with various enzymes and receptors. The furan ring can participate in π–π stacking interactions and hydrogen bonding, which modulates the activity of biological macromolecules.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects:

Cell LineIC50 (µM)Reference
A549 (Lung)12.5
HeLa (Cervical)10.0
MCF-7 (Breast)15.0

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary studies show promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

Case Studies

Several studies have highlighted the compound's potential therapeutic applications:

  • Study on Anticancer Effects : In vitro assays showed that this compound induced apoptosis in cancer cells by activating caspase pathways, leading to increased cell death rates compared to control groups .
  • Antimicrobial Screening : A study assessed the efficacy of this compound against various bacterial strains, revealing that it could serve as a lead compound for developing new antibiotics, especially in an era of rising antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-(furan-3-yl)propan-2-yl)-4-(trifluoromethoxy)benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 4-(trifluoromethoxy)benzenesulfonyl chloride and 1-(furan-3-yl)propan-2-amine. Key steps include:

  • Amination : Reacting furan-3-carbaldehyde with nitroethane under Henry reaction conditions to form the nitroalkane intermediate, followed by reduction to the amine .
  • Sulfonylation : Coupling the amine with the sulfonyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base. Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) is critical for optimizing yield .
  • Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures improve purity (>95%) .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)
Amine synthesisNitroethane, NH4Cl, H2O, 80°C, 12h65–7090
SulfonylationTEA, DCM, 0°C→RT, 4h75–8095

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR confirm the sulfonamide linkage (δ ~7.8 ppm for aromatic protons, δ ~3.5 ppm for the propan-2-yl group) and trifluoromethoxy group (¹⁹F NMR: δ ~-58 ppm) .
  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement ) resolves stereochemistry, particularly the chiral center in the propan-2-yl group. Crystallization in ethanol at 4°C yields suitable crystals .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 404.08) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) detects impurities (<2% area).
  • Accelerated stability studies : Exposure to 40°C/75% RH for 4 weeks with periodic HPLC analysis. Degradation products (e.g., hydrolyzed sulfonamide) indicate sensitivity to humidity .

Advanced Research Questions

Q. What strategies are recommended for evaluating the bioactivity of this compound, particularly in enzyme inhibition assays?

  • Methodology :

  • Target identification : Molecular docking (AutoDock Vina) predicts binding to sulfotransferases or kinases due to the sulfonamide moiety .
  • In vitro assays : Competitive inhibition assays (e.g., fluorescence polarization) using recombinant enzymes (IC50 determination). For example, TG101209 (a related benzenesulfonamide) showed IC50 = 12 nM against JAK2 kinase .
  • Data contradiction resolution : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., ATP concentration). Cross-validation via SPR (surface plasmon resonance) is advised .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

  • Methodology :

  • Analog synthesis : Modify the furan ring (e.g., thiophene substitution) or trifluoromethoxy group (e.g., CF3 vs. OCF3) .
  • Pharmacokinetic profiling : Microsomal stability assays (human liver microsomes) and logP measurements (shake-flask method) guide lipophilicity adjustments .
  • Case Study : Replacing the propan-2-yl group with a cyclopropyl moiety in analogous sulfonamides improved metabolic stability by 40% .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

  • Methodology :

  • MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability.
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to study electronic effects of the trifluoromethoxy group on enzyme active sites .
  • Validation : Compare computational binding energies with experimental ITC (isothermal titration calorimetry) data .

Q. How should researchers address contradictions in reported spectral data or bioactivity results?

  • Methodology :

  • Reproducibility checks : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC guidelines).
  • Collaborative validation : Cross-lab NMR (e.g., ¹³C DEPT-135) and LC-MS/MS fragmentation pattern comparisons .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify outliers and consensus trends .

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